molecular formula C18H19N7O B2606215 3-[4-(2-methylbenzoyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine CAS No. 1797026-66-4

3-[4-(2-methylbenzoyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine

Cat. No.: B2606215
CAS No.: 1797026-66-4
M. Wt: 349.398
InChI Key: RWVTVHNADKAKKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(2-Methylbenzoyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine is a heterocyclic compound featuring a pyridazine core substituted with a piperazinyl group bearing a 2-methylbenzoyl moiety and a 1,2,4-triazole ring. Its molecular complexity arises from the combination of these functional groups, which may enhance binding affinity, pharmacokinetic properties, or biological activity.

Properties

IUPAC Name

(2-methylphenyl)-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N7O/c1-14-4-2-3-5-15(14)18(26)24-10-8-23(9-11-24)16-6-7-17(22-21-16)25-13-19-12-20-25/h2-7,12-13H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWVTVHNADKAKKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[4-(2-methylbenzoyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine typically involves multi-step organic reactions. The synthetic route may start with the preparation of the piperazine derivative, followed by the introduction of the 2-methylbenzoyl group. The pyridazine ring is then constructed, and the triazole moiety is introduced in the final steps. Industrial production methods would likely involve optimization of these steps to maximize yield and purity, using techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyridazine rings using reagents like sodium hydride or lithium diisopropylamide (LDA).

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down into its constituent parts.

Scientific Research Applications

3-[4-(2-methylbenzoyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of a particular enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its normal reaction. Alternatively, it may bind to a receptor and either activate or block its signaling pathway, leading to a physiological response.

Comparison with Similar Compounds

Core Structural Analog: 3-(1-Piperazinyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine

  • Molecular Formula : C₁₀H₁₃N₇ (vs. C₂₂H₂₂N₇O for the target compound)
  • Molecular Weight : 231.26 g/mol (vs. ~365.3 g/mol estimated for the target compound) .
  • Key Differences: The target compound includes a 2-methylbenzoyl group on the piperazine ring, increasing lipophilicity (LogP) and molecular weight.

Triazole-Containing Quinazoline Derivatives ()

  • Example : 4-Chloroquinazoline derivatives with 1,2,4-triazole Schiff bases.
  • Biological Activity : Antimicrobial effects (e.g., 71% inhibition of Fusarium oxysporum at 50 μg/mL) .
  • Both share triazole substituents, which are known to enhance hydrogen bonding and antimicrobial activity.

Triazole-Substituted Benzaldehyde and Benzoic Acid Derivatives ()

  • Examples : 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde and 3-(1H-1,2,4-Triazol-1-yl)benzoic acid.
  • Key Differences :
    • The target compound’s benzoyl-piperazine moiety replaces the aldehyde/carboxylic acid groups, reducing electrophilicity and improving stability.
    • The pyridazine core may offer distinct electronic interactions compared to benzene derivatives.

Pyrazole and Triazolotriazine Derivatives ()

  • Examples : Pyrazolo[3,4-b]pyridines and triazolotriazines.
  • Comparison :
    • Pyridazine vs. Pyrazole : Pyridazine’s two adjacent nitrogen atoms confer stronger dipole moments, influencing solubility and receptor binding.
    • The triazole ring in both systems may mediate similar biological interactions, but the target compound’s piperazine-benzoyl group adds conformational flexibility.

Table 1: Comparative Analysis of Key Properties

Property Target Compound 3-(1-Piperazinyl)-6-(1H-triazol-1-yl)pyridazine Quinazoline-Triazole Hybrids
Molecular Weight (g/mol) ~365.3 231.26 300–400 (estimated)
LogP (Estimated) ~2.5–3.5 ~1.0–1.5 ~1.8–2.5
Key Functional Groups Pyridazine, triazole, benzoyl-piperazine Pyridazine, triazole, piperazine Quinazoline, triazole, Schiff base
Potential Bioactivity Antimicrobial, CNS modulation Limited data Antimicrobial

Biological Activity

3-[4-(2-methylbenzoyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine is a heterocyclic compound notable for its diverse biological activities. The compound features a complex structure that includes a pyridazine ring with substitutions that enhance its pharmacological potential. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular structure of 3-[4-(2-methylbenzoyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine can be represented as follows:

Property Details
IUPAC Name 3-[4-(2-methylbenzoyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine
Molecular Formula C₁₉H₂₀N₆O
Molecular Weight 348.41 g/mol
CAS Number 1404559-17-6

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It is believed to exert its effects through:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways or metabolic processes.
  • Receptor Modulation : It can bind to receptors, altering their activity and influencing physiological responses.

Research indicates that the compound potentially affects pathways related to inflammation, cancer progression, and microbial resistance.

Antimicrobial Activity

Studies have demonstrated that derivatives of compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance:

  • In vitro Studies : The compound has shown efficacy against various bacterial strains such as Staphylococcus aureus and Enterobacter aerogenes. These studies typically involve measuring the Minimum Inhibitory Concentration (MIC) against these pathogens.
Microorganism MIC (µg/mL)
Staphylococcus aureus32
Enterobacter aerogenes64

Anticancer Activity

The compound's potential anticancer properties have also been explored. It appears to inhibit the proliferation of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Case Studies

Several case studies highlight the efficacy of similar compounds in clinical settings:

  • Case Study on Antimicrobial Efficacy : A study reported that a related piperazine derivative demonstrated a broad spectrum of activity against resistant strains of bacteria, suggesting that modifications in the piperazine ring can enhance antimicrobial potency.
  • Case Study on Cancer Cell Lines : Research involving triazole derivatives showed promising results in inhibiting tumor growth in xenograft models, indicating potential for further development in oncology.

Comparative Analysis with Similar Compounds

Comparative studies with other piperazine and triazole derivatives reveal unique aspects of 3-[4-(2-methylbenzoyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine:

Compound Biological Activity Unique Features
Piperazine Derivative AAntimicrobialLacks triazole moiety
Triazole Compound BAnticancerMore potent against specific cancer lines
3-[4-(2-methylbenzoyl)piperazin-1-yl]-6-(triazole)Broad-spectrum antimicrobial & anticancerUnique combination of piperazine and triazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.